molecular formula C12H15N3O3S B8003815 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium

Cat. No.: B8003815
M. Wt: 281.33 g/mol
InChI Key: OSKDVTJHNSIZNA-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium (CAS [1374404-06-4], MFCD26127788) is an imidazolium-based ionic compound featuring a pyridin-2-yl-methyl substituent at the 1-position and a sulfonatopropyl group at the 3-position of the imidazolium ring. This compound is commercially available with a purity of 95% (QD-3943, Combi-Blocks) .

Properties

IUPAC Name

3-[3-(pyridin-2-ylmethyl)imidazol-3-ium-1-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-19(17,18)9-3-6-14-7-8-15(11-14)10-12-4-1-2-5-13-12/h1-2,4-5,7-8,11H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDVTJHNSIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C[N+]2=CN(C=C2)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:

    Synthetic Routes:

    Reaction Conditions: The reactions are usually carried out under mild conditions, often in the presence of catalysts such as palladium or iodine.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

QH-9834: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

  • Structural Differences : The bis-imidazolium structure with a 2,6-pyridine linker distinguishes QH-9834 from QD-3943. The dibromide counterion may improve solubility in polar solvents compared to the sulfonate group in QD-3943 .

QV-5000: 1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium

  • The sulfonatopropyl group is retained, but positional isomerism (pyridin-3-yl vs. pyridin-2-yl) may alter electronic properties .

QP-2928: 1-(Pyridin-2-yl)-1H-imidazole-5-carboxylic Acid

  • Acidity and Reactivity : The carboxylic acid substituent (pKa ~4-5) is more acidic than the sulfonate group (pKa ~1-2), making QP-2928 more reactive in proton-transfer reactions. This contrasts with QD-3943’s sulfonate, which offers stronger hydrophilicity and pH stability .

QZ-4960: 4-Pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

  • The pyridin-3-yl group differs from QD-3943’s pyridin-2-yl orientation, affecting electronic interactions in coordination chemistry .

Biological Activity

Overview of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium

This compound is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural properties. The compound features a pyridine ring and an imidazolium moiety, which contribute to its potential biological activities, including antimicrobial, antifungal, and antitumor effects.

Chemical Structure

The compound can be represented as follows:

C13H17N2O3S\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with imidazolium structures can disrupt bacterial cell membranes, leading to cell death. The presence of the pyridine and sulfonate groups enhances its solubility and interaction with microbial membranes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against various fungal strains. The mechanism is believed to involve the disruption of fungal cell wall synthesis.

Case Study: Antifungal Efficacy
A study conducted on the efficacy of this compound against Candida species demonstrated a significant reduction in fungal growth at concentrations as low as 64 µg/mL. This suggests potential for use in antifungal therapies.

Antitumor Activity

Emerging research suggests that imidazolium-based compounds may have antitumor properties. The mechanism is likely related to their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Table 2: Antitumor Efficacy of this compound

Cancer Cell LineIC50 (µM)Reference
HeLa15 µM
MCF-720 µM

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